molecular formula C7H3BrClFO B1333830 2-Bromo-4-fluorobenzoyl chloride CAS No. 95383-36-1

2-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1333830
CAS No.: 95383-36-1
M. Wt: 237.45 g/mol
InChI Key: AXZRUTPBQMAWLP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorobenzoyl chloride can be synthesized through a multi-step reaction process. One common method involves the following steps:

    Starting Material: 4-Bromo-2-fluorobenzoic acid.

    Reaction with Thionyl Chloride: The 4-Bromo-2-fluorobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reaction with amines in the presence of a base such as triethylamine.

    Alcohols: Reaction with alcohols under acidic or basic conditions.

    Thiols: Reaction with thiols in the presence of a base.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-fluorobenzoyl chloride serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of amides that are essential in drug development.

Key Uses:

  • Anti-inflammatory Agents: It has been employed in the synthesis of compounds that exhibit anti-inflammatory properties.
  • Anticancer Agents: The compound is also involved in the development of various anticancer drugs, enhancing their efficacy through structural modifications.

Case Study:

A study highlighted the use of this compound in synthesizing bioisosteric replacements for existing drugs. The compound was utilized to create derivatives with improved biological activity against specific cancer cell lines, demonstrating its potential in drug design and optimization .

Agrochemical Applications

In the agrochemical sector, this compound is instrumental in producing herbicides and pesticides. Its ability to modify existing chemical structures enhances the effectiveness and selectivity of agrochemical products.

Key Uses:

  • Herbicides: It is used to synthesize selective herbicides that target specific weed species while minimizing harm to crops.
  • Pesticides: The compound contributes to developing pesticides that are more effective against a broader range of pests.

Data Table: Agrochemical Synthesis

Compound NameTypeApplication
Glyphosate DerivativeHerbicideWeed Control
Pyrethroid AnalogPesticideInsect Control

Material Science Applications

This compound finds applications in material science, particularly in creating functionalized materials for electronic and optical applications. Its unique reactivity allows for the incorporation of specific functional groups into polymer matrices.

Key Uses:

  • Polymer Functionalization: It is used to modify polymers for enhanced electrical conductivity or optical properties.
  • Electronic Devices: The compound plays a role in developing materials used in sensors and other electronic devices.

While this compound exhibits significant biological activity due to its electrophilic nature, it also poses health risks upon exposure. It can cause respiratory issues and skin irritation, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .

Biological Activity

2-Bromo-4-fluorobenzoyl chloride (CAS 95383-36-1) is an organic compound with a molecular formula of C₇H₃BrClFO and a molecular weight of 237.45 g/mol. It is classified as a benzoyl chloride derivative, notable for its electrophilic nature due to the presence of bromine and fluorine substituents on the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in the formation of amides through reactions with nucleophiles.

The biological activity of this compound is largely attributed to its reactivity as an acylating agent. The electrophilic carbonyl carbon in the acyl chloride group readily reacts with nucleophiles, such as primary amines, leading to the formation of amide bonds. This derivatization can significantly alter the properties of proteins, enhancing their suitability for analytical techniques like mass spectrometry.

Reactivity Profile

The reactivity of this compound is influenced by various factors:

  • Temperature : Higher temperatures can increase reaction rates.
  • Solvent Choice : Polar aprotic solvents tend to enhance nucleophilicity.
  • Presence of Catalysts : Catalysts can facilitate reactions and improve yields.

Biological Activity and Toxicity

Research indicates that this compound exhibits significant biological activity, although it is also associated with toxicity. The compound can cause various health issues upon exposure, including respiratory problems and skin irritation. Notably, it can induce reactive airways dysfunction syndrome (RADS) after high-level exposure, leading to persistent asthma-like symptoms .

Toxicological Data

EndpointValueSource
Acute ToxicityNot AvailableManufacturer's SDS
Skin IrritationCauses burnsECHA Registered Substances
Eye DamageCauses burnsECHA Registered Substances
Respiratory SensitizationYesManufacturer's SDS

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiviral Activity : In a study examining various compounds for antiviral properties, derivatives synthesized from this compound demonstrated moderate inhibition against HIV integrase. Specific compounds showed percentage inhibitions ranging from 33% to 45% , with cytotoxicity (CC₅₀) values indicating varying levels of toxicity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the benzoyl moiety could enhance biological activity while reducing toxicity. For instance, certain derivatives exhibited significantly improved antiviral activity without compromising cell viability .
  • Cytotoxicity Assessment : In cytotoxicity assays using human cell lines (MT-4 cells), several derivatives showed CC₅₀ values greater than 100 µM , indicating low toxicity compared to known toxic controls such as auranofin (CC₅₀ = 1.6 µM) .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing derivatives of 2-Bromo-4-fluorobenzoyl chloride?

Answer:
Derivatives are typically synthesized via nucleophilic acyl substitution. For example, hydrazine derivatives can be prepared by reacting this compound with hydrazine monohydrate in dichloromethane (DCM) at 0–5°C. Subsequent reactions with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst (e.g., 85% yield) yield acylated intermediates . Purification involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Basic: How should researchers safely handle and store this compound?

Answer:

  • PPE: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Respirators are required in high-concentration environments .
  • Storage: Keep in a dry, corrosion-resistant container under inert gas (e.g., N₂) at 0–6°C. Avoid moisture and oxidizers .
  • Spill Management: Neutralize with inert agents (e.g., sodium bicarbonate) and dispose of contaminated material as hazardous waste .

Q. Basic: What spectroscopic methods validate the structure of this compound derivatives?

Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, carbonyl carbons resonate at ~165–170 ppm, while aromatic protons show splitting due to bromine/fluorine substituents .
  • IR: Strong C=O stretching at ~1750–1780 cm⁻¹ and C-Br absorption at ~550–650 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS verifies molecular ions (e.g., [M+H]⁺ for hydrazide derivatives) .

Q. Advanced: How can reaction conditions be optimized for acylation using this compound?

Answer:
Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates .
  • Catalysis: DMF (0.5–1 mol%) accelerates SOCl₂-mediated activation of carboxylic acids .
  • Temperature: Low temperatures (0–5°C) minimize side reactions (e.g., hydrolysis) during hydrazine coupling .
  • Stoichiometry: A 1.2–1.5 molar excess of the nucleophile ensures complete acylation .

Q. Advanced: How should discrepancies in NMR data for derivatives be resolved?

Answer:

  • Impurity Analysis: Use HPLC to detect unreacted starting material or byproducts (e.g., dimerization products) .
  • Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift aromatic proton signals .
  • Tautomerism: Hydrazide derivatives may exhibit keto-enol tautomerism, causing split peaks. Variable-temperature NMR can clarify .

Q. Advanced: What mechanistic insights explain the reactivity of this compound?

Answer:
The electron-withdrawing bromine and fluorine substituents activate the carbonyl group by:

  • Resonance Effects: Stabilizing the transition state during nucleophilic attack.
  • Inductive Effects: Increasing electrophilicity of the carbonyl carbon, accelerating substitution .
    Kinetic studies using Hammett plots (σ⁺ values) confirm the meta-fluorine and para-bromine substituents synergistically enhance reactivity .

Properties

IUPAC Name

2-bromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZRUTPBQMAWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382598
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95383-36-1
Record name 2-Bromo-4-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95383-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-4-fluorobenzoic acid (1.533 g, 7 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.674 mL, 7.70 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.645 g.
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Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-4-fluorobenzoic acid (6.87 g, 31.37 mmol) in dichloromethane (70 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with a 2M solution of oxalyl chloride in dichloromethane (1.16 equivalents). After gas evolution subsided, the reaction mixture was refluxed for an additional 25 minutes and then the solution was evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-fluorobenzoyl chloride
2-Bromo-4-fluorobenzoyl chloride
2-Bromo-4-fluorobenzoyl chloride
2-Bromo-4-fluorobenzoyl chloride
2-Bromo-4-fluorobenzoyl chloride
2-Bromo-4-fluorobenzoyl chloride

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